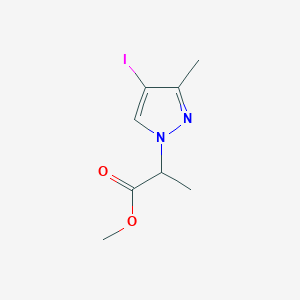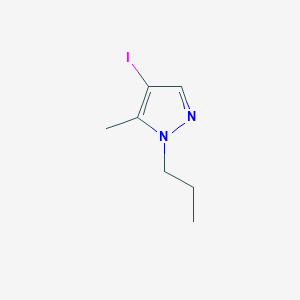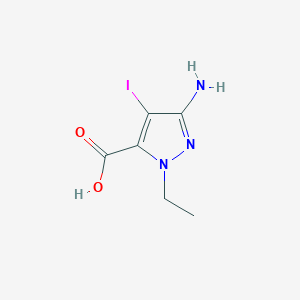
Silane, (4-chlorobutoxy)trimethyl-
概要
説明
Silane, (4-chlorobutoxy)trimethyl- is a chemical compound with the molecular formula C7H17ClOSi. It is a silane compound characterized by a terminal chlorine atom and a trimethylsilane group. This compound is commonly used in various chemical reactions, particularly in nucleophilic substitution reactions due to the good leaving group properties of the chlorine atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobutoxy)trimethyl- typically involves the reaction of 4-chlorobutanol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
On an industrial scale, the production of Silane, (4-chlorobutoxy)trimethyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
Silane, (4-chlorobutoxy)trimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilane group can participate in hydrosilylation reactions, where it acts as a hydride donor.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane group to unsaturated substrates.
Major Products Formed
Nucleophilic Substitution: The major products are typically the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrosilylation: The major products are organosilicon compounds with new Si-C bonds.
科学的研究の応用
Silane, (4-chlorobutoxy)trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
作用機序
The mechanism of action of Silane, (4-chlorobutoxy)trimethyl- involves the reactivity of the chlorine atom and the trimethylsilane group. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilane group can participate in hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate .
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the butoxy group.
4-Chlorobutyltrimethylsilane: Similar structure but with different reactivity due to the absence of the butoxy group.
Uniqueness
Silane, (4-chlorobutoxy)trimethyl- is unique due to the presence of both the butoxy and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a broader range of applications compared to similar compounds .
特性
IUPAC Name |
4-chlorobutoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYSACBOPSZOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483786 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-19-1 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















